

An In-depth Technical Guide to the Fundamental Physicochemical Properties of 1-Nitropyrazole

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Compound of Interest

Compound Name: 1-Nitropyrazole

Cat. No.: B188897

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Nitropyrazole**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Physicochemical Properties

1-Nitropyrazole is a heterocyclic organic compound with the chemical formula $C_3H_3N_3O_2$. The key physicochemical properties are summarized in the table below, providing a foundational dataset for its use in research and development.

Property	Value	Reference
Molecular Formula	C ₃ H ₃ N ₃ O ₂	[1][2]
Molecular Weight	113.07 g/mol	[1][2]
Melting Point	92-94 °C	[1][2]
Boiling Point	269 °C	[1]
Density	1.55 ± 0.1 g/cm ³ (Predicted)	[3]
pKa	-5.04 ± 0.12 (Predicted)	[3]
LogP	-0.0771	
Topological Polar Surface Area (TPSA)	60.96 Å ²	
CAS Number	7119-95-1	[1][2]

Synthesis of 1-Nitropyrazole

The synthesis of **1-Nitropyrazole** typically involves the N-nitration of pyrazole. A general and effective method is the nitration of pyrazole using a mixture of nitric acid and acetic anhydride.

[1][4]

Experimental Protocol: Synthesis of 1-Nitropyrazole

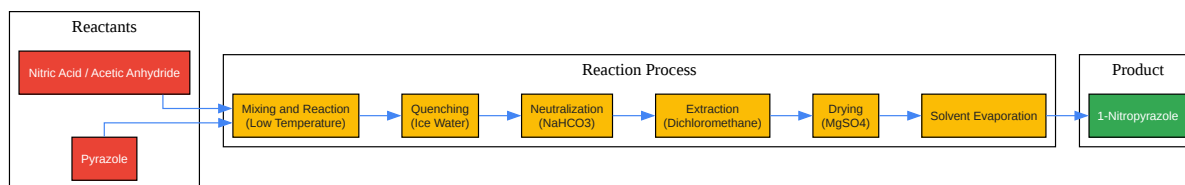
Materials:

- Pyrazole
- Acetic Anhydride
- Fuming Nitric Acid
- Ice
- Water
- Sodium Bicarbonate Solution (saturated)

- Dichloromethane
- Anhydrous Magnesium Sulfate
- Rotary Evaporator
- Standard Glassware (round-bottom flask, dropping funnel, beaker, etc.)

Procedure:

- A solution of pyrazole in acetic anhydride is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- The flask is cooled in an ice bath to maintain a low temperature.
- A solution of fuming nitric acid in acetic anhydride is added dropwise to the pyrazole solution with constant stirring. The temperature should be carefully monitored and maintained below 10 °C.
- After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at a low temperature.
- The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.
- The precipitate is collected by filtration and washed with cold water.
- The crude product is then carefully neutralized with a saturated sodium bicarbonate solution to remove any residual acid.
- The product is extracted with dichloromethane.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield **1-Nitropyrazole**.
- The product can be further purified by recrystallization from a suitable solvent system, such as ethyl ether/hexane.[5]



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*Synthesis Workflow for **1-Nitropyrazole**.*

Spectroscopic Characterization

The structure and purity of **1-Nitropyrazole** are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **1-Nitropyrazole**.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** A small amount of **1-Nitropyrazole** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.^[6]
- **Instrumentation:** Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- **¹H NMR:** Standard proton NMR spectra are acquired. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
- **¹³C NMR:** Proton-decoupled ¹³C NMR spectra are obtained to determine the chemical shifts of the carbon atoms.

Spectroscopic Data:

Nucleus	Chemical Shift (δ , ppm)	Solvent
^1H NMR	~ 7.8 (t), ~ 8.2 (d), ~ 8.5 (d)	DMSO- d_6
^{13}C NMR	~ 110.1 , ~ 129.5 , ~ 143.2	DMSO- d_6

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.^[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **1-Nitropyrazole**.

Experimental Protocol: FTIR Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
- **Instrumentation:** The spectrum is recorded using an FTIR spectrometer.
- **Data Acquisition:** A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Key IR Absorption Bands:

Wavenumber (cm^{-1})	Assignment
$\sim 1550 - 1600$	Asymmetric NO_2 stretch
$\sim 1340 - 1380$	Symmetric NO_2 stretch
$\sim 1400 - 1500$	$\text{C}=\text{N}$ and $\text{C}=\text{C}$ stretching vibrations of the pyrazole ring
$\sim 3100 - 3200$	$\text{C}-\text{H}$ stretching vibrations of the pyrazole ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **1-Nitropyrazole**.

Experimental Protocol: Mass Spectrometry

- **Sample Preparation:** A dilute solution of **1-Nitropyrazole** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** The analysis can be performed using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer.
- **Data Analysis:** The mass spectrum will show the molecular ion peak ($[M]^+$ or $[M+H]^+$) corresponding to the molecular weight of the compound, along with fragment ions that provide structural information. The fragmentation of nitropyrazoles often involves the loss of the nitro group (NO_2) and subsequent ring cleavage.^{[7][8]}

Thermal Stability

The thermal stability of **1-Nitropyrazole** is an important parameter, particularly for its handling and storage.

Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

- **Instrumentation:** A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is typically used.
- **Sample Preparation:** A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum or ceramic pan.
- **Analysis Conditions:** The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
- **Data Interpretation:**
 - **TGA:** Measures the change in mass as a function of temperature, indicating decomposition temperatures.

- DSC: Measures the heat flow to or from the sample as a function of temperature, showing melting endotherms and decomposition exotherms.

1-Nitropyrzazole undergoes an uncatalyzed intramolecular thermal rearrangement at elevated temperatures (around 140 °C) to form 3(5)-nitropyrzazole.[1] DSC studies of nitropyrzazoles show that they can be thermally stable up to certain temperatures, beyond which they undergo exothermic decomposition.[9][10]

Solubility

The solubility of **1-Nitropyrzazole** has been determined in various organic solvents. This information is crucial for its synthesis, purification (recrystallization), and formulation.[11]

Experimental Protocol: Solubility Determination

- Methodology: A common method is the gravimetric method or the use of a parallel crystallizer like the Avantium Crystal16™.[2][11]
- Procedure (Crystal16™):
 - A known mass of **1-Nitropyrzazole** is placed in a vial with a specific volume of the solvent.
 - The vial is subjected to controlled heating and cooling cycles.
 - The temperature at which the solid completely dissolves (clear point) is recorded.
 - This process is repeated for different concentrations to construct a solubility curve.[11]

Solubility Profile: **1-Nitropyrzazole** exhibits solubility in a range of organic solvents. A detailed study reported its solubility in dichlorobenzene, 1-propanol, diethylene glycol, diisopropyl ether, 1,4-dioxane, and sulfolane. The solubility generally increases with temperature in these solvents.[11] The principle of "like dissolves like" can be applied, where its polarity influences its solubility in polar and nonpolar solvents.

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